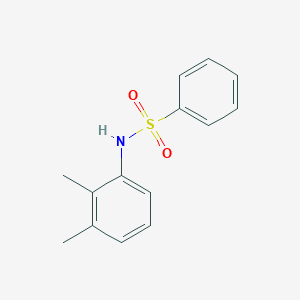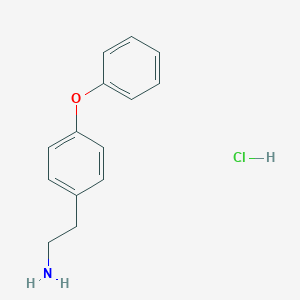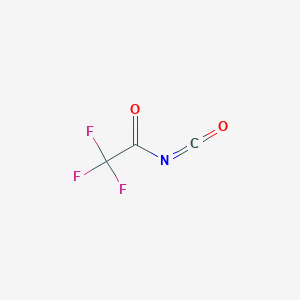![molecular formula C6HBr3S2 B186774 2,3,5-tribromothieno[2,3-b]thiophene CAS No. 53255-85-9](/img/structure/B186774.png)
2,3,5-tribromothieno[2,3-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-tribromothieno[2,3-b]thiophene is a brominated derivative of thieno[2,3-b]thiophene, a heterocyclic compound containing sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-b)thiophene,2,3,5-tribromo- typically involves the bromination of thieno[2,3-b]thiophene. One common method is the bromine-lithium exchange reaction, where bromine atoms are introduced into the thiophene ring . The reaction conditions often include the use of lithium diisopropylamide (LDA) as a base and various electrophiles to quench the reaction .
Industrial Production Methods: Industrial production of thieno(2,3-b)thiophene,2,3,5-tribromo- may involve large-scale bromination processes using bromine or other brominating agents. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-tribromothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-b]thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3,5-tribromothieno[2,3-b]thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thieno(2,3-b)thiophene,2,3,5-tribromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form strong interactions with its targets. This can lead to the inhibition of enzyme activity or modulation of receptor functions, which is crucial for its biological and medicinal applications .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: Another brominated thiophene derivative with similar chemical properties.
2,3,5,6-Tetrabromothieno[3,2-b]thiophene: A compound with additional bromine atoms, leading to different reactivity and applications.
Uniqueness: 2,3,5-tribromothieno[2,3-b]thiophene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability .
Properties
CAS No. |
53255-85-9 |
|---|---|
Molecular Formula |
C6HBr3S2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,4,5-tribromothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6HBr3S2/c7-3-1-2-4(8)5(9)11-6(2)10-3/h1H |
InChI Key |
ZGGMQTFFYAPRSE-UHFFFAOYSA-N |
SMILES |
C1=C(SC2=C1C(=C(S2)Br)Br)Br |
Canonical SMILES |
C1=C(SC2=C1C(=C(S2)Br)Br)Br |
| 53255-85-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
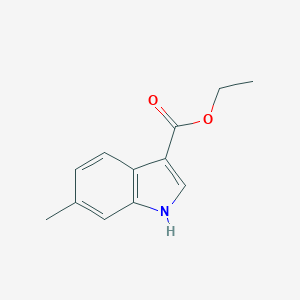
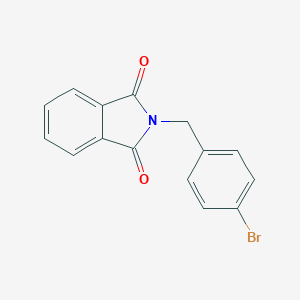
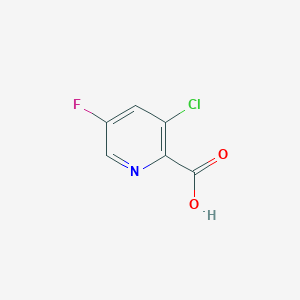
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)



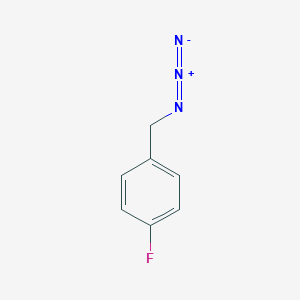
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile](/img/structure/B186706.png)
